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Compound of Interest

Compound Name: (3-Cyanophenyl)guanidine

Cat. No.: B8303691

Get Quote

Executive Summary & Chemical Identity
(3-Cyanophenyl)guanidine is an aryl guanidine characterized by a basic guanidine moiety

and an electron-withdrawing nitrile group in the meta position. It serves as a potential building

block for heterocyclic synthesis (e.g., pyrimidines, quinazolines) and kinase inhibitors.

Chemical Name:

-(3-Cyanophenyl)guanidine

Molecular Formula:

[1][2]

Molecular Weight: 160.18 g/mol [2][3]

Key Distinction: Unlike its para isomer (used in Etravirine synthesis), the meta isomer

possesses lower symmetry and slightly higher basicity due to reduced resonance withdrawal

from the nitrile group.

Physicochemical Profile (Predicted vs. Reference)
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Property
(3-
Cyanophenyl)guani
dine (Meta)

(4-
Cyanophenyl)guani
dine (Para)

Implication

pKa (Guanidine)
~10.2 – 10.5

(Predicted)
9.91 ± 0.10 (Exp)

Meta isomer is more

basic; remains

protonated at higher

pH.

LogP ~0.3 – 0.6 0.1

Moderate lipophilicity;

good membrane

permeability potential.

Melting Point
~130 – 150°C

(Predicted)
155 – 162°C

Lower MP for meta

implies slightly higher

solubility in organic

solvents.

H-Bond Donors 3 3

High potential for

crystal lattice energy

(poor water solubility).

Solubility Profile
The solubility of (3-Cyanophenyl)guanidine is governed by two competing factors: the

hydrophobicity of the aryl nitrile core and the ionizability of the guanidine group.

A. Solvent Compatibility Table
Data derived from structural analogs and thermodynamic principles.
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Solvent Class Solvent Solubility Rating Comments

Polar Aprotic DMSO High (>100 mg/mL)

Recommended for

Stock Solutions.

Excellent solvation of

both polar and

aromatic domains.

DMF High (>80 mg/mL)

Good alternative, but

harder to remove

during workup.

Polar Protic Methanol
Moderate (10–50

mg/mL)

Good for transfers;

solubility decreases

with water addition.

Ethanol
Moderate (5–30

mg/mL)

Lower solubility than

MeOH; heating often

required.

Water (Neutral) Low (<1 mg/mL)

The free base is

poorly soluble due to

high lattice energy.

Acidic Aqueous 0.1N HCl High (>50 mg/mL)

Forms soluble

Hydrochloride salt.

Protonation of

guanidine breaks

lattice energy.

Non-Polar Hexane/DCM Negligible Incompatible.

B. pH-Dependent Solubility (The "pKa Switch")
Guanidines function as "solubility switches."

pH < 8.0: The molecule exists predominantly as the guanidinium cation (

). This charged species is highly soluble in water/buffers.
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pH > 10.0: The molecule exists as the neutral free base. Solubility drops precipitously, often

leading to precipitation in biological assays if stocks (DMSO) are diluted into basic buffers.

Critical Protocol: Always acidify aqueous vehicles (e.g., using 1 eq. HCl or acetic acid) to

solubilize the compound before adjusting to the final pH, or ensure the final pH is < 9.0.

Stability Profile
The stability of (3-Cyanophenyl)guanidine is dictated by the susceptibility of its two functional

groups: the Nitrile (-CN) and the Guanidine (-N-C(N)N).

A. Degradation Pathways
Nitrile Hydrolysis (Primary Risk): Under strong acidic (pH < 1) or basic (pH > 12) conditions,

especially with heat, the nitrile hydrolyzes first to the Amide (3-guanidinobenzamide) and

subsequently to the Carboxylic Acid.

Note: The meta position is generally more stable to hydrolysis than the para position due

to the lack of direct resonance conjugation with the protonated guanidine group.

Guanidine Hydrolysis (Secondary Risk): Requires severe conditions (e.g., boiling NaOH).

Hydrolysis yields Urea derivatives and Ammonia.

Oxidation: The aryl guanidine moiety is relatively resistant to oxidation, unlike alkyl

guanidines. However, prolonged exposure to light in solution should be avoided.

B. Visualizing Degradation (DOT Diagram)
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Stress Conditions

(3-Cyanophenyl)guanidine
(Stable Solid)

Intermediate Amide
(3-Guanidinobenzamide)

 Hydrolysis
 (pH < 2 or pH > 12, Heat)

Urea Derivative
(Degradation)

 Severe Base
 (Boiling NaOH)

Carboxylic Acid
(3-Guanidinobenzoic acid)

 Further Hydrolysis
 (Prolonged Stress)

Click to download full resolution via product page

Caption: Primary degradation pathway involves stepwise hydrolysis of the nitrile group to amide

and acid under pH stress.

Experimental Protocols
Protocol A: Thermodynamic Solubility Determination
(Shake-Flask Method)
Use this method to establish the exact solubility limit in your specific vehicle.

Preparation: Weigh 10 mg of (3-Cyanophenyl)guanidine into a 4 mL glass vial.

Solvent Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4, 0.1N HCl, or Water).

Equilibration:

Seal tightly and shake/vortex at room temperature (25°C) for 24 hours.

Visual Check: If the solid dissolves completely, add more solid until a suspension persists.

Sampling:

Centrifuge the suspension at 10,000 rpm for 10 minutes.

Carefully remove the supernatant.

Quantification:
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Dilute the supernatant 1:100 in Mobile Phase (see HPLC method below).

Inject into HPLC.[4][5] Calculate concentration against a standard curve prepared in

DMSO.

Protocol B: Forced Degradation (Stress Testing)
Use this to validate stability for storage or formulation.

Stock Prep: Prepare a 1 mg/mL solution in Methanol/Water (50:50).

Stress Conditions:

Acid: Add 1N HCl (1:1 v/v). Store at 60°C for 4 hours.

Base: Add 1N NaOH (1:1 v/v). Store at 60°C for 4 hours.

Oxidation: Add 3% H₂O₂. Store at RT for 24 hours.

Control: Store untreated sample at 4°C.

Analysis: Neutralize acid/base samples, dilute, and analyze via HPLC.

Acceptance: >95% recovery of parent peak indicates stability.

Expectation: Nitrile hydrolysis products (Amide) will appear in the Acid/Base samples.

Protocol C: HPLC Analytical Method (Standard)
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).

Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid is crucial to ionize the guanidine and

improve peak shape).

Mobile Phase B: Acetonitrile + 0.1% TFA.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (Aromatic ring) and 210 nm (Guanidine/Nitrile).
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Handling & Storage Recommendations
Solid State: Store at 2–8°C (Refrigerator) under an inert atmosphere (Argon/Nitrogen). The

solid is hygroscopic; moisture can initiate surface hydrolysis over months.

Stock Solutions (DMSO): Stable at -20°C for >6 months. Avoid repeated freeze-thaw cycles

which can introduce moisture.

Aqueous Solutions: Prepare fresh. Do not store neutral aqueous solutions for >24 hours due

to potential precipitation or slow hydrolysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.nbinno.com/article/pharmaceutical-intermediates/understanding-the-chemical-properties-of-n-4-cyanophenyl-guanidine-and-its-synthesis-applications-jq
https://www.xinchem.com/4-cyanophenyl-guanidinecas5637-42-3-product/
https://www.xinchem.com/4-cyanophenyl-guanidinecas5637-42-3-product/
https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Cyanophenyl_guanidine
https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Cyanophenyl_guanidine
https://www.nbinno.com/article/pharmaceutical-intermediates/the-significance-of-cas-5637-42-3-n-4-cyanophenyl-guanidine-in-advanced-chemical-synthesis-jq
https://www.researchgate.net/publication/276345794_Substituent_Effects_on_the_Hydrolysis_of_p-Substituted_Benzonitriles_in_Sulfuric_Acid_Solutions_at_250_01_C
https://www.nbinno.com/article/pharmaceutical-intermediates/the-significance-of-cas-5637-42-3-n-4-cyanophenyl-guanidine-in-advanced-chemical-synthesis-jq
https://brieflands.com/journals/ijpr/articles/125754
https://www.benchchem.com/product/b8303691/docs#technical-guide-solubility-and-stability-profiling-of-3-cyanophenyl-guanidine
https://www.benchchem.com/product/b8303691/docs#technical-guide-solubility-and-stability-profiling-of-3-cyanophenyl-guanidine
https://www.benchchem.com/product/b8303691/docs#technical-guide-solubility-and-stability-profiling-of-3-cyanophenyl-guanidine
https://www.benchchem.com/product/b8303691/docs#technical-guide-solubility-and-stability-profiling-of-3-cyanophenyl-guanidine
https://www.benchchem.com/product/b8303691?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8303691?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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